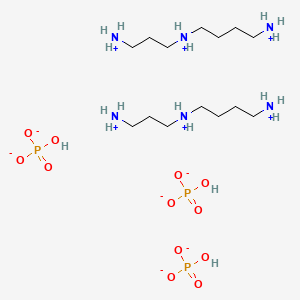

1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3)

Description

Molecular Structure Analysis via X-ray Crystallography

X-ray crystallographic analysis of 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) has provided detailed insights into the three-dimensional arrangement of this polyamine phosphate complex. The crystal structure reveals that the compound crystallizes with specific unit cell parameters that accommodate the complex hydrogen bonding network between the protonated amine groups of spermidine and the phosphate anions. The molecular geometry shows that each spermidine molecule adopts an extended conformation, allowing optimal electrostatic interactions with the phosphate groups.

The crystallographic data demonstrates that the compound exists in different hydration states, with the hexahydrate form being particularly well-characterized. In the hexahydrate structure, the unit cell contains [(C7H19N3)2(H3PO4)3·6H2O] with specific spatial arrangements that maximize intermolecular interactions. The crystal structure analysis reveals that the spermidine backbone maintains a relatively rigid conformation, with the terminal amino groups positioned to interact favorably with phosphate oxygens through both direct and water-mediated hydrogen bonds.

Detailed structural refinement has shown that the phosphate groups adopt tetrahedral geometry with phosphorus-oxygen bond lengths typical of phosphoric acid derivatives. The nitrogen atoms of the spermidine molecules are protonated at physiological conditions, creating positively charged amino groups that form strong ionic interactions with the negatively charged phosphate groups. The overall molecular arrangement creates a three-dimensional network where electrostatic interactions and hydrogen bonding contribute to crystal stability.

The conformational analysis reveals that the butanediamine backbone of spermidine exhibits some flexibility, while the aminopropyl side chain adopts specific orientations that optimize intermolecular contacts. X-ray diffraction studies have confirmed that the crystal packing involves parallel sheets of spermidine molecules separated by layers containing phosphate ions and water molecules. This layered structure is fundamental to understanding the compound's physical properties and its interactions with biological macromolecules.

Hydrogen Bonding Networks in Phosphate Coordination Complexes

The hydrogen bonding networks in 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) represent one of the most structurally significant aspects of this compound. Crystallographic studies have revealed extensive three-dimensional hydrogen bonding networks that involve both direct amine-phosphate interactions and water-mediated bridges. The phosphate groups serve as hydrogen bond acceptors through their oxygen atoms, while the protonated amino groups of spermidine function as hydrogen bond donors.

Detailed analysis of the hydrogen bonding geometry shows that each phosphate group can participate in multiple hydrogen bonding interactions simultaneously. The tetrahedral arrangement of oxygen atoms around each phosphorus center provides optimal spatial distribution for hydrogen bond formation with surrounding spermidine molecules. The N-H···O hydrogen bonds exhibit typical bond lengths and angles consistent with strong electrostatic interactions, with N···O distances ranging from 2.7 to 3.1 Å and N-H···O angles approaching linearity.

The water molecules present in the hydrated forms of the compound play crucial roles in extending the hydrogen bonding network. These water molecules form bridges between phosphate groups and amino groups that are not directly coordinated, creating a more extensive and stable crystal structure. The water molecules adopt specific orientations that allow them to participate in multiple hydrogen bonding interactions, with each water molecule typically forming two to four hydrogen bonds with surrounding phosphate oxygens and amino groups.

The hydrogen bonding network exhibits distinctive patterns that create channels and cavities within the crystal structure. These channels contain additional water molecules that are hydrogen bonded in arrangements similar to ice structures, with disordered protons contributing to the overall structural complexity. The presence of these water channels is significant for understanding the compound's solubility properties and its potential interactions with other molecular species.

Comparative Crystallographic Studies with Related Polyamine Salts

Comparative crystallographic analysis between 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) and related polyamine phosphate salts reveals distinct structural differences that arise from variations in polyamine chain length and phosphate stoichiometry. Studies comparing spermidine phosphate with spermine phosphate hexahydrate have shown that the longer polyamine chain in spermine creates different packing arrangements and hydrogen bonding patterns.

The crystallographic comparison with spermine phosphate hexahydrate demonstrates that spermine forms more complex three-dimensional networks due to its additional amino group. Spermine phosphate crystallizes in space group P21/a with unit cell dimensions a = 7.931 Å, b = 23.158 Å, c = 6.856 Å, and β = 113.44°. The longer chain length of spermine allows for more extensive intermolecular interactions, resulting in a different crystal packing arrangement compared to spermidine phosphate.

Structural analysis of putrescine-containing complexes provides additional comparative insights. Crystal structures of putrescine with nucleic acids show that shorter polyamine chains create more localized interaction patterns. The putrescine dication forms three direct hydrogen bonds with guanine N7 atoms and three water-mediated hydrogen bonds, demonstrating how chain length affects binding specificity and interaction geometry.

The comparative studies reveal that the number of amino groups significantly influences the crystal packing and hydrogen bonding patterns. Spermidine, with its three amino groups, creates intermediate complexity networks compared to the simpler putrescine (two amino groups) and the more complex spermine (four amino groups). These differences in structural complexity directly correlate with the compounds' biological activities and their abilities to interact with negatively charged biological macromolecules such as nucleic acids and phospholipids.

The phosphate coordination patterns also vary among different polyamine phosphate salts. While spermidine phosphate exhibits the 2:3 stoichiometry described in this analysis, other polyamine phosphates show different ratios that reflect the number of available amino groups and the specific crystallization conditions. These stoichiometric variations result in different degrees of charge neutralization and distinct crystal structures that affect the compounds' physical and chemical properties.

Properties

CAS No. |

49721-50-8 |

|---|---|

Molecular Formula |

C14H47N6O12P3 |

Molecular Weight |

584.48 g/mol |

IUPAC Name |

4-azaniumylbutyl(3-azaniumylpropyl)azanium;hydrogen phosphate |

InChI |

InChI=1S/2C7H19N3.3H3O4P/c2*8-4-1-2-6-10-7-3-5-9;3*1-5(2,3)4/h2*10H,1-9H2;3*(H3,1,2,3,4) |

InChI Key |

RQFVSMCFDFGRDX-UHFFFAOYSA-N |

SMILES |

C(CC[NH2+]CCC[NH3+])C[NH3+].C(CC[NH2+]CCC[NH3+])C[NH3+].OP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-] |

Canonical SMILES |

C(CC[NH2+]CCC[NH3+])C[NH3+].C(CC[NH2+]CCC[NH3+])C[NH3+].OP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-] |

Other CAS No. |

49721-50-8 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Polyamine Backbone: N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine

This compound, closely related to the free base form of 1,4-butanediamine, N-(3-aminopropyl)-, is a crucial intermediate. The preparation method involves multi-step organic synthesis with protection/deprotection strategies and substitution reactions.

Stepwise Preparation (Based on Patent CN105111089A)

- Starting Material: 3,3'-Diaminodipropylamine

- Protection: React 3,3'-diaminodipropylamine with benzyl chloroformate (molar ratio 1:2 to 1:3) in dichloromethane or tetrahydrofuran solvent at -10°C to 20°C (preferably 0°C to 10°C) using triethylamine or pyridine as acid scavenger. This yields 3,3'-dibenzyloxyamidodipropylamine.

- Substitution Reaction: React the protected amine with 1,4-dibromobutane or 1,4-dichlorobutane to obtain N,N,N',N'-tetra(3-dibenzyloxyamido)-1,4-butanediamine.

- Deprotection: Perform catalytic hydrogenation under pressure (1.0-4.0 MPa) at 30-50°C with Pd-C catalyst in methanol or DMF to remove benzyl protecting groups, yielding N,N,N',N'-tetrakis(3-aminopropyl)-1,4-butanediamine.

Yields and Conditions

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Protection | Benzyl chloroformate, 0-10°C | High | Molar ratio 1:2.5 raw material to reagent |

| Substitution | 1,4-dibromobutane, room temp | High | Efficient alkylation |

| Deprotection (Hydrogenation) | Pd-C, 1-4 MPa H2, 30-50°C, 24h | 35-61 | Yield varies by solvent and pressure |

Formation of the Phosphate Salt (2:3 Ratio)

While specific detailed protocols for phosphate salt formation of this exact compound are less documented explicitly, general principles for forming polyamine phosphate salts apply:

- Stoichiometry: The phosphate salt form (2:3) indicates two molecules of the polyamine base per three molecules of phosphate, suggesting formation of a mixed salt with phosphate ions balancing the polycationic amine groups.

- Method: The free base polyamine is dissolved in water or suitable solvent, then phosphoric acid or phosphate salts are added dropwise under controlled pH and temperature to form the salt.

- Isolation: The salt precipitates or is crystallized by adjusting solvent polarity or temperature, followed by filtration and drying.

Alternative Synthetic Routes and Functionalization

Research on related spermidine derivatives (structurally similar polyamines) reveals alternative synthetic strategies involving:

- Use of N-(3-bromopropyl)phthalimide or N-(4-bromobutyl)phthalimide as alkylating agents in reflux with KF-Celite catalyst in acetonitrile to build the polyamine skeleton.

- Protection with tert-butoxycarbonyl (Boc) groups and subsequent deprotection steps to enable selective functionalization.

- Introduction of functional groups (e.g., propenyl, propynyl, butadienyl) on terminal amino groups via substitution reactions to modulate biological activity.

These methods highlight the versatility of polyamine backbone synthesis, which can be adapted for preparing 1,4-butanediamine, N-(3-aminopropyl)- derivatives.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Raw Materials | 3,3'-Diaminodipropylamine, benzyl chloroformate, 1,4-dibromobutane or 1,4-dichlorobutane |

| Protection Conditions | Solvent: DCM or THF; Temp: 0-10°C; Acid scavenger: triethylamine or pyridine |

| Substitution Reaction | Room temperature, alkylation with 1,4-dihalobutane |

| Deprotection (Hydrogenation) | Pd-C catalyst, H2 pressure 1-4 MPa, 30-50°C, 24 hours |

| Yield Range | 35-61% depending on conditions |

| Phosphate Salt Formation | Reaction of free base with phosphoric acid in aqueous medium, controlled stoichiometry for 2:3 salt |

Research Findings and Industrial Relevance

- The described method using benzyl chloroformate protection and Pd-C catalyzed hydrogenation offers a high-yield, scalable route with cheap, accessible raw materials and fewer by-products, making it industrially attractive.

- The hydrogenation step's solvent and pressure critically influence yield and purity.

- The phosphate salt form is typically prepared by stoichiometric acid-base reaction and isolated by crystallization, though detailed optimized protocols specific to this compound are scarce in literature.

- Related spermidine derivatives synthesized by similar strategies have been studied for biological activity and enzyme inhibition, indicating the importance of precise synthetic control.

Chemical Reactions Analysis

Types of Reactions

1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides or alkoxides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Primary amines.

Substitution: Substituted amines or other derivatives depending on the nucleophile used.

Scientific Research Applications

Structure and Composition

- Molecular Formula :

- Molecular Weight : 435.5 g/mol

- CAS Number : Not specified in the search results.

Key Characteristics

- High cationic charge density.

- Ability to form complexes with nucleic acids.

Gene Delivery Systems

1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) is extensively studied for its role in gene delivery applications. Its polycationic nature allows it to interact effectively with negatively charged nucleic acids, facilitating their transport into cells.

Case Study: Transfection Efficiency

Research has shown that this compound enhances the transfection efficiency of plasmid DNA significantly compared to traditional liposomal formulations. In vitro studies demonstrated that cell lines treated with this compound exhibited higher levels of gene expression and lower cytotoxicity at effective concentrations.

Biomedical Applications

This compound has been investigated for its potential use in therapeutic formulations and drug delivery systems. Its ability to encapsulate small drug molecules makes it a valuable candidate for developing non-viral vectors for gene therapy.

Case Study: Drug Delivery Systems

In a study focused on anti-cancer drug delivery, 1,4-butanediamine derivatives were used to improve the solubility and bioavailability of chemotherapeutic agents. Results indicated enhanced therapeutic efficacy and reduced side effects compared to conventional delivery methods.

Autophagy Activation

Recent research highlights the role of polyamines, including 1,4-butanediamine derivatives, as activators of the autophagic pathway. This property is crucial for treating disorders associated with autophagy dysfunction.

Case Study: Autophagy Disorders

A study demonstrated that treatment with 1,4-butanediamine derivatives led to increased autophagic activity in cellular models of neurodegenerative diseases. The findings suggest potential therapeutic applications for conditions characterized by protein aggregation and cellular stress.

Specialty Chemicals Production

In industrial settings, 1,4-butanediamine derivatives are utilized as building blocks for synthesizing specialty chemicals. Their versatility allows them to be incorporated into various chemical processes.

Curing Agents in Epoxy Resins

The compound is also used as a curing agent in epoxy resins due to its ability to enhance cross-linking density and thermal stability. This application is particularly relevant in the production of durable coatings and adhesives.

Mechanism of Action

The mechanism of action of 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Other Polyamine Phosphates

Key Findings:

- Charge Density : Spermine (tetraamine) has higher charge density than spermidine (triamine), leading to stronger electrostatic interactions with DNA .

- Solubility : Spermidine phosphate (2:3) is less soluble in water than spermidine hydrochloride due to its neutral charge, but more stable in buffered solutions .

- Biological Activity : Spermidine phosphate shows moderate activation of enzymes like GPI-PLC, outperforming putrescine but underperforming spermine .

Comparison with Non-Phosphate Polyamine Derivatives

Key Findings:

- Reactivity : The absence of a phosphate group in spermidine trihydrochloride increases its bioavailability in acidic environments, whereas the phosphate form offers pH stability .

- Structural Complexity : Dendrimers like DAB-Am-4 exhibit multifunctional reactivity due to branched amines, unlike linear spermidine .

Research Findings and Implications

- DNA Interaction : Spermidine phosphate (2:3) shields DNA’s phosphodiester backbone but is less effective than spermine due to fewer positive charges .

- Enzyme Modulation : At 0.3 mM, spermidine phosphate activates GPI-PLC 1.75-fold, compared to 3-fold activation by spermine .

- Toxicity : Free spermidine concentrations must remain below 10% of total cellular content to avoid cytotoxicity, a constraint shared with other polyamines .

Biological Activity

1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) is a polyamine compound that has garnered attention for its biological activities, particularly in cellular processes and potential therapeutic applications. This compound is a derivative of spermidine, which plays crucial roles in cellular functions such as growth, differentiation, and apoptosis.

- Molecular Formula : C7H19N3O4P

- Molar Mass : 145.25 g/mol

- Appearance : Clear colorless liquid or solid

- Solubility : Miscible with water, ethanol, and ether

- Melting Point : 23-25°C

- Boiling Point : 128-130°C at 14 mmHg

Biological Activity

- Cellular Functions :

- Autophagy Activation :

- Antioxidant Properties :

- Cancer Research :

Case Studies

- Neuroprotection :

- Cancer Treatment :

Research Findings

Q & A

Q. What is the structural characterization of 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3), and how does its protonation state influence interactions with nucleic acids?

Methodological Answer:

- Structural Analysis : The compound, identified as spermidine phosphate (2:3 stoichiometry), consists of a triamine backbone (N-(3-aminopropyl)-1,4-butanediamine) with phosphate counterions. Its structure can be confirmed via NMR spectroscopy (for amine proton assignments) and X-ray crystallography (for salt lattice verification) .

- Protonation State : At physiological pH (~7.4), all three amine groups are protonated, enabling electrostatic interactions with anionic molecules like DNA. Adjusting pH with hydrochloric acid or buffers alters protonation, impacting binding affinity .

- Key Technique : Use dynamic light scattering (DLS) to monitor DNA compaction efficiency at varying pH levels.

Q. What are the standard protocols for synthesizing and purifying this compound for experimental use?

Methodological Answer:

- Synthesis : The free base form (spermidine) is typically synthesized via alkylation of putrescine with 3-aminopropyl chloride. Phosphate salts are formed by neutralizing spermidine with phosphoric acid in a 2:3 molar ratio .

- Purification : High-performance liquid chromatography (HPLC) with ion-pairing reagents (e.g., trifluoroacetic acid) ensures separation from byproducts. Lyophilization is used to obtain stable phosphate salts .

- Quality Control : Verify purity (>95%) using mass spectrometry (MS) and ion-exchange chromatography.

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s role in modulating DNA antigenicity in autoimmune diseases like systemic lupus erythematosus (SLE)?

Methodological Answer:

- Experimental Design :

- In Vitro Binding Assays : Use ELISA to quantify anti-DNA antibody binding to DNA in the presence/absence of spermidine phosphate. Adjust ionic strength (e.g., 150 mM NaCl) to mimic physiological conditions .

- Competitive Inhibition : Pre-incubate serum from SLE patients with spermidine phosphate and measure antibody titers via radial immunodiffusion.

- Controls : Include spermine (tetraamine) and putrescine (diamine) to compare charge-dependent effects .

- Data Interpretation : Correlate polyamine charge density (spermine > spermidine > putrescine) with antibody binding inhibition efficiency .

Q. How can contradictory findings about the compound’s activation of enzymes like GPI-PLC be resolved?

Methodological Answer:

- Case Study : Spermidine activates GPI-PLC 1.75-fold at 0.3 mM, while putrescine shows no effect .

- Strategies to Resolve Contradictions :

- Structural Studies : Perform X-ray crystallography of GPI-PLC bound to spermidine to identify binding pockets.

- Mutagenesis : Modify GPI-PLC’s cationic residues (e.g., Arg/Lys) to test polyamine docking specificity.

- Concentration Gradients : Test spermidine at 0.1–5 mM to identify threshold activation levels.

- Advanced Technique : Use molecular dynamics simulations to model spermidine’s conformational flexibility during enzyme interaction .

Q. What methodologies assess the compound’s impact on cellular polyamine homeostasis under oxidative stress?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.